BenchChemオンラインストアへようこそ!

Calcitonin

Receptor Pharmacology cAMP Signaling Osteoporosis Research

Calcitonin (CAS 9007-12-9) is a 32-amino acid polypeptide hormone that potently inhibits osteoclastic bone resorption. While several species variants exist (including human, porcine, and eel calcitonins), salmon calcitonin (sCT) is the predominant form used clinically due to its substantially higher biological potency and receptor binding affinity compared to mammalian calcitonins.

Molecular Formula C151H226N40O45S3
Molecular Weight 3417.9 g/mol
CAS No. 9007-12-9
Cat. No. B1591593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalcitonin
CAS9007-12-9
SynonymsCalcihexal
Calcimar
calcitonin salmon
Forcaltonin
Fortical
Miacalcic
Miacalcin
recombinant salmon calcitonin
salcatonin
salmon calcitonin
salmon calcitonin (1-32)
synthetic salmon calcitonin
Molecular FormulaC151H226N40O45S3
Molecular Weight3417.9 g/mol
Structural Identifiers
SMILESCC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)CC(=O)N)CO)N)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC2=CN=CN2)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)N4CCCC4C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CO)C(=O)NCC(=O)NC(C(C)O)C(=O)N5CCCC5C(=O)N)C(C)O)CO
InChIInChI=1S/C151H226N40O45S3/c1-17-75(8)118(144(229)163-67-114(205)183-117(74(6)7)143(228)162-64-112(203)165-77(10)150(235)190-50-29-38-106(190)124(158)209)185-125(210)76(9)166-145(230)120(79(12)194)186-131(216)92(45-47-109(155)200)170-142(227)107-39-30-51-191(107)151(236)103(58-85-35-25-20-26-36-85)180-148(233)122(81(14)196)188-139(224)99(59-87-63-159-71-164-87)176-133(218)96(55-83-31-21-18-22-32-83)174-128(213)90(37-27-28-49-152)168-136(221)101(61-111(157)202)177-134(219)97(56-84-33-23-19-24-34-84)175-137(222)102(62-116(207)208)178-129(214)91(44-46-108(154)199)171-147(232)121(80(13)195)187-138(223)98(57-86-40-42-88(198)43-41-86)179-146(231)119(78(11)193)184-115(206)66-161-127(212)94(53-72(2)3)172-130(215)93(48-52-237-16)169-141(226)105-70-239-238-69-89(153)126(211)160-65-113(204)167-100(60-110(156)201)135(220)173-95(54-73(4)5)132(217)181-104(68-192)140(225)189-123(82(15)197)149(234)182-105/h18-26,31-36,40-43,63,71-82,89-107,117-123,192-198H,17,27-30,37-39,44-62,64-70,152-153H2,1-16H3,(H2,154,199)(H2,155,200)(H2,156,201)(H2,157,202)(H2,158,209)(H,159,164)(H,160,211)(H,161,212)(H,162,228)(H,163,229)(H,165,203)(H,166,230)(H,167,204)(H,168,221)(H,169,226)(H,170,227)(H,171,232)(H,172,215)(H,173,220)(H,174,213)(H,175,222)(H,176,218)(H,177,219)(H,178,214)(H,179,231)(H,180,233)(H,181,217)(H,182,234)(H,183,205)(H,184,206)(H,185,210)(H,186,216)(H,187,223)(H,188,224)(H,189,225)(H,207,208)/t75-,76-,77-,78+,79+,80+,81+,82+,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,117-,118-,119-,120-,121-,122-,123?/m0/s1
InChIKeyLDVRMNJZLWXJPL-GXQFRRLTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Calcitonin (CAS 9007-12-9): Evidence-Based Differentiators for Procurement and Scientific Selection in Peptide Therapeutics


Calcitonin (CAS 9007-12-9) is a 32-amino acid polypeptide hormone that potently inhibits osteoclastic bone resorption. While several species variants exist (including human, porcine, and eel calcitonins), salmon calcitonin (sCT) is the predominant form used clinically due to its substantially higher biological potency and receptor binding affinity compared to mammalian calcitonins [1]. sCT is available in multiple formulations, including injectable, nasal spray, and novel oral preparations, each with distinct pharmacokinetic and pharmacodynamic profiles that directly impact therapeutic efficacy and procurement decisions [2].

Why In-Class Substitution of Calcitonin Products Compromises Experimental and Clinical Outcomes


The assumption that all calcitonin species or formulations are interchangeable is fundamentally flawed and unsupported by rigorous comparative data. Salmon calcitonin exhibits a 3–4 fold higher binding affinity for the human calcitonin receptor than human calcitonin, a difference that translates directly into substantially greater in vivo hypocalcemic potency [1]. Furthermore, alternative species variants such as porcine calcitonin demonstrate markedly inferior stability in human serum and are rapidly inactivated by tissue extracts . Beyond the peptide sequence itself, formulation-specific parameters, including the preservative system (e.g., chlorobutanol vs. benzalkonium chloride) and route of delivery, have been shown to critically influence peptide aggregation state, shelf-life stability, and, most importantly, bioavailability, with up to a four-fold difference observed between oral and nasal formulations [2]. These quantifiable disparities underscore that procurement and experimental design must be guided by product-specific evidence rather than generic class assumptions.

Quantitative Comparative Evidence: Defining the Differentiated Profile of Salmon Calcitonin


Receptor Binding Affinity and Functional Potency of Salmon vs. Human Calcitonin

Salmon calcitonin demonstrates a quantifiably higher binding affinity for the human calcitonin receptor compared to human calcitonin, a key determinant of its superior clinical potency. In competitive binding assays using a recombinant human calcitonin receptor expressed in baby hamster kidney cells, salmon calcitonin exhibited a 3–4 fold higher affinity than human calcitonin [1]. This differential binding translates directly into functional outcomes: salmon calcitonin is more potent than human calcitonin at stimulating a cAMP response in T47D cells, a human breast cancer cell line that endogenously expresses the calcitonin receptor [1].

Receptor Pharmacology cAMP Signaling Osteoporosis Research

In Vivo Hypocalcemic Potency Ranking of Salmon, Human, and Eel Calcitonins

A comparative analysis of calcitonin peptides in human subjects established a clear potency hierarchy for hypocalcemic effect and cAMP stimulation. The relative potency order was determined to be salmon calcitonin > human calcitonin > eel calcitonin analogue (ASU-eCT), with salmon calcitonin consistently demonstrating the most robust physiological response across multiple studies [1]. This clinical potency ranking is corroborated by conformational studies showing that in a membrane-mimetic environment (SDS), salmon calcitonin adopts a conformation with 3–4 alpha-helical turns, which correlates with higher biological activity compared to human and porcine calcitonins that form only a single helical turn [2].

In Vivo Pharmacology Calcium Metabolism Comparative Efficacy

Formulation-Dependent Bioavailability: Oral vs. Nasal Salmon Calcitonin

The route of administration and specific formulation critically determine the systemic exposure and pharmacodynamic effect of salmon calcitonin. A randomized, partially-blind, placebo-controlled crossover study in 56 healthy postmenopausal women compared a novel oral formulation of sCT (0.8 mg sCT + 200 mg 5-CNAC) with a commercial nasal spray (200 IU Miacalcic®). The oral formulation, when taken with 50 mL of water, achieved a 4-fold higher area under the plasma concentration-time curve (AUC0-4) compared to the nasal spray, demonstrating substantially improved bioavailability [1]. This enhanced absorption translated into a correspondingly greater suppression of the bone resorption marker serum CTX-I [1].

Pharmacokinetics Formulation Science Drug Delivery

Comparative Serum Stability of Eel, Salmon, and Porcine Calcitonins

The therapeutic utility of a calcitonin peptide is not solely determined by its receptor affinity but also by its resistance to metabolic degradation. In vitro incubation studies with human serum revealed that eel calcitonin was more stable than either porcine or salmon calcitonin I . Furthermore, incubation with rat kidney or liver extract for 1 hour at 37°C resulted in almost complete inactivation of porcine calcitonin, while both eel and salmon calcitonin I were inactivated to a lesser and comparable extent . This differential stability profile helps explain the more persistent hypocalcemic effect observed in vivo for eel calcitonin compared to porcine calcitonin .

Peptide Stability In Vitro Metabolism Formulation Development

Clinical Fracture Risk Reduction: Salmon Calcitonin Nasal Spray vs. Placebo

The Prevent Recurrence of Osteoporotic Fractures (PROOF) study, a 5-year, double-blind, randomized, placebo-controlled trial in 1,255 postmenopausal women with established osteoporosis, demonstrated that salmon calcitonin nasal spray at a daily dose of 200 IU significantly reduced the risk of new vertebral fractures by 33% compared to placebo [1]. This effect was even more pronounced (36% risk reduction) in the subgroup of women with one to five prevalent vertebral fractures at enrollment [1]. This provides a robust, quantitative benchmark for the clinical efficacy of this specific formulation.

Osteoporosis Fracture Prevention Clinical Trials

Comparative Effects on Skeletal Muscle Glycogen Metabolism: Salmon vs. Rat Calcitonin

In ex vivo studies using intact rat soleus muscle, salmon calcitonin was markedly more potent than rat calcitonin in stimulating cyclic AMP production, activating glycogen phosphorylase, and inhibiting insulin-stimulated glycogen formation. The EC50 values for salmon calcitonin ranged from 0.5 to 1.4 nM, while those for rat calcitonin were approximately two orders of magnitude higher, ranging from 50 to 137 nM [1]. This substantial difference in potency highlights a significant functional divergence between salmon and mammalian calcitonins in a non-osseous tissue, suggesting distinct receptor interactions or signaling biases [1].

Metabolic Research Skeletal Muscle Glycogen Synthesis

Optimal Research and Industrial Applications for Calcitonin (9007-12-9) Based on Differentiated Evidence


Investigating Human Calcitonin Receptor Pharmacology and Signaling Bias

For studies focused on the human calcitonin receptor, salmon calcitonin is the ligand of choice due to its quantifiably higher binding affinity (3–4 fold) compared to human calcitonin. This property ensures robust receptor activation and a higher signal-to-noise ratio in functional assays such as cAMP accumulation or β-arrestin recruitment [1]. Its high potency is particularly valuable when working with cell lines or primary cells expressing low or endogenous levels of the receptor. Researchers investigating ligand bias, as seen in the distinct prolonged signaling of sCT compared to hCT, will find sCT essential for differentiating downstream pathways [2].

Developing and Validating Novel Oral Peptide Formulations for Improved Bioavailability

Salmon calcitonin serves as an excellent model peptide for developing oral delivery technologies. Its baseline low oral bioavailability makes it a stringent test case for novel permeation enhancers or enzyme inhibitor strategies [3]. Comparative studies have shown that optimized oral formulations can achieve a 4-fold increase in systemic exposure (AUC) over the commercial nasal spray, providing a clear, quantifiable benchmark for assessing the performance of new delivery systems [4]. This makes sCT a valuable tool for pharmaceutical scientists aiming to overcome the challenges of oral peptide delivery.

Studying Extra-Skeletal Metabolic Effects on Skeletal Muscle

In metabolic research focused on skeletal muscle glycogen metabolism, salmon calcitonin is a far more potent reagent than its mammalian counterparts. Its EC50 for inhibiting insulin-stimulated glycogen synthesis is in the low nanomolar range (0.5–1.4 nM), compared to approximately 100-fold higher concentrations required for rat calcitonin (50–137 nM) to achieve a similar effect [5]. This high potency reduces the amount of costly peptide required for experiments and minimizes potential off-target effects at higher concentrations, making salmon calcitonin the preferred and most economical choice for these specific applications.

Benchmarking in Comparative Effectiveness Research for Osteoporosis Therapies

For health economics and outcomes research (HEOR) or comparative effectiveness studies in osteoporosis, the 33% reduction in vertebral fracture risk demonstrated by salmon calcitonin nasal spray (200 IU) in the PROOF trial provides a critical, well-defined clinical benchmark [6]. This data point is essential for constructing economic models, designing new clinical trials with an active comparator arm, or performing indirect treatment comparisons and network meta-analyses against newer agents like denosumab or bisphosphonates.

Quote Request

Request a Quote for Calcitonin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.